ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate is a complex organic compound that features an indole ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the indole-3-carboxamide. This can be achieved through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the thiazole ring and the ester group.
A common synthetic route involves the coupling of indole-3-carboxamide with a thiazole derivative through a peptide coupling reaction. This can be facilitated by using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane . The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and peptide coupling steps, as well as the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the ester and amide functionalities can be reduced to alcohols and amines, respectively.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitronium tetrafluoroborate (NO2BF4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s indole and thiazole moieties are known to exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate is largely dependent on its interaction with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiazole ring can also contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key signaling pathways involved in disease progression, such as those related to cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole core structure but lacks the thiazole and ester functionalities.
Thiazole-4-carboxamide: Contains the thiazole ring but lacks the indole moiety.
Ethyl 2-(2-(1H-indole-3-carboxamido)acetamido)acetate: Similar structure but without the thiazole ring.
Uniqueness
Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate is unique due to the combination of the indole, thiazole, and ester functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(1H-indole-3-carbonylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-2-26-16(24)7-11-10-27-18(21-11)22-15(23)9-20-17(25)13-8-19-14-6-4-3-5-12(13)14/h3-6,8,10,19H,2,7,9H2,1H3,(H,20,25)(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMQARWHEPODBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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